2-Formyl-4-methoxyphenylboronic acid
Overview
Description
2-Formyl-4-methoxyphenylboronic acid is an organic compound with the molecular formula C8H9BO4. It is a derivative of phenylboronic acid, featuring a formyl group and a methoxy group attached to the phenyl ring.
Mechanism of Action
Target of Action
The primary targets of 2-Formyl-4-methoxyphenylboronic acid are unsaturated bonds, specifically alkenes . The compound is used in the Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
This compound interacts with its targets through a process known as protodeboronation . This involves the addition of B–H over an unsaturated bond, which occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . The compound is also used in the preparation of biologically and pharmacologically active molecules .
Biochemical Pathways
The compound affects the Suzuki-Miyaura cross-coupling pathway . This pathway is known for its mild and functional group tolerant reaction conditions, making it a preferred method for carbon-carbon bond formation . The compound is also involved in the hydromethylation sequence, which was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Pharmacokinetics
Boronic acids are generally known for their stability and reactivity, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The action of this compound results in the formation of new carbon-carbon bonds . This is particularly valuable in the synthesis of complex organic molecules. For instance, the compound has been used in the synthesis of 1H-indole-6-carboxamide .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the Suzuki-Miyaura cross-coupling reactions are generally environmentally benign . The compound’s stability and reactivity can also be affected by the presence of other reagents and catalysts .
Biochemical Analysis
Biochemical Properties
They are often used in Suzuki-Miyaura coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Molecular Mechanism
Boronic acids are known to participate in Suzuki-Miyaura coupling reactions . In these reactions, boronic acids undergo transmetalation, a process where they are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is recommended to store this compound at room temperature .
Metabolic Pathways
Boronic acids are known to participate in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Formyl-4-methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, 4-methoxyphenylboronic acid is coupled with a formyl-containing aryl halide in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it suitable for various functional groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques. The scalability of this method makes it feasible for commercial production .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-4-methoxyphenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: 2-Carboxy-4-methoxyphenylboronic acid.
Reduction: 2-Hydroxymethyl-4-methoxyphenylboronic acid.
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
2-Formyl-4-methoxyphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Formyl-4-methoxyphenylboronic acid can be compared with other similar compounds, such as:
4-Methoxyphenylboronic acid: Lacks the formyl group, making it less reactive in certain synthetic applications.
2-Formylphenylboronic acid: Lacks the methoxy group, which can affect its solubility and reactivity.
3-Formylphenylboronic acid: The position of the formyl group affects its reactivity and the types of reactions it can undergo.
These comparisons highlight the unique reactivity and versatility of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2-formyl-4-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSNGMFKYFBOAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370255 | |
Record name | 2-Formyl-4-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139962-95-1 | |
Record name | 2-Formyl-4-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Formyl-4-methoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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